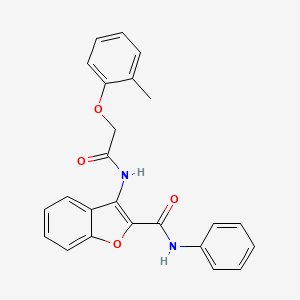

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

Description

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-16-9-5-7-13-19(16)29-15-21(27)26-22-18-12-6-8-14-20(18)30-23(22)24(28)25-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQSUMQTGDMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization cascade and proton quantum tunneling can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and exerting its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Benzothiophene derivatives: Known for their anti-cancer properties.

Indole derivatives: Exhibiting diverse biological activities, including antiviral and anti-inflammatory effects.

Thiazole derivatives: Possessing a wide range of pharmacological activities, including antimicrobial and antitumor properties.

Biological Activity

N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide (CAS No. 887889-60-3) is a complex organic compound belonging to the benzofuran derivatives class. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and neuroprotective properties. This article discusses the biological activity of this specific compound, supported by research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O4 |

| Molecular Weight | 400.4 g/mol |

| Structure | Structure |

The mechanism of action for this compound involves interactions with various molecular targets. The benzofuran structure allows it to modulate enzyme activity and receptor interactions, which may lead to its observed biological effects. For instance, benzofuran derivatives have been shown to exhibit neuroprotective actions by inhibiting excitotoxicity in neuronal cells, as demonstrated in studies involving NMDA receptor antagonism .

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. In a study where various benzofuran derivatives were synthesized, some compounds demonstrated protection against NMDA-induced excitotoxicity at concentrations as low as 100 μM. The most potent derivative showed effects comparable to memantine, a known NMDA antagonist . This suggests that modifications in the benzofuran structure can enhance neuroprotective properties.

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with similar structures have been reported to scavenge free radicals and inhibit lipid peroxidation in neuronal tissues. For instance, one derivative demonstrated significant radical scavenging activity and reduced lipid peroxidation in rat brain homogenates, indicating potential therapeutic applications in neurodegenerative diseases .

3. Antitumor Activity

Benzofuran derivatives are also investigated for their anticancer potential. The structural modifications in this compound may influence its cytotoxicity against various cancer cell lines. Studies have shown that certain substitutions on the benzofuran ring enhance antiproliferative activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Research indicates that specific functional groups and their positions on the benzofuran ring significantly affect biological outcomes:

- Substituents : Methyl (-CH3) and hydroxyl (-OH) groups at specific positions enhance neuroprotective effects.

- Benzofuran Ring Modifications : Alterations in the benzofuran structure can lead to increased cytotoxicity against cancer cells.

Case Studies

- Neuroprotective Study : A series of synthesized derivatives were evaluated for their neuroprotective effects against NMDA-induced toxicity using rat cortical neurons. Among these, a compound with a methyl substitution at the R2 position exhibited the highest protective efficacy, suggesting that such modifications are beneficial for neuroprotection .

- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives could effectively scavenge reactive oxygen species (ROS), highlighting their potential use in treating oxidative stress-related conditions .

Q & A

Q. Basic

- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 6.87–8.53 ppm, acetamido NH at δ 11.99 ppm) . NMR confirms carbonyl carbons (e.g., CO at δ 167–170 ppm) .

- X-ray crystallography : Single-crystal diffraction resolves 3D geometry, particularly the orientation of the o-tolyloxy group relative to the benzofuran core .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

How can reaction conditions be optimized to improve the low yield (13%) observed in the final coupling step?

Q. Advanced

- Temperature control : Maintaining 0–5°C during TBTU addition reduces decomposition of active esters .

- Solvent selection : Replacing DCM with THF or DMF may enhance solubility of aromatic intermediates .

- Catalyst screening : Alternative coupling agents (e.g., HATU) or additives like 2,6-lutidine (0.001 mol%) could improve efficiency .

- Stoichiometry : Increasing the molar ratio of 1H-indole-2-carboxylic acid (1.2 equiv) relative to the amine precursor may drive the reaction to completion .

How should researchers address discrepancies between experimental and theoretical spectral data?

Q. Advanced

- NMR shifts : For example, if NMR shows unexpected peaks (e.g., δ 155 ppm for non-protonated carbons), verify solvent effects (DMSO-d vs. CDCl) or consider tautomerism in the benzofuran ring .

- Mass accuracy : Deviations >2 ppm require recalibration or alternative ionization methods (e.g., ESI instead of EI) .

- X-ray vs. computational models : Use software like ORTEP-3 to refine crystallographic data and compare with DFT-optimized structures .

What strategies mitigate side reactions during the acetamido group installation?

Q. Advanced

- Protecting groups : Temporarily block the benzofuran NH with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attacks .

- Stepwise coupling : Sequential addition of 2-(o-tolyloxy)acetyl chloride and phenylamine reduces steric hindrance .

- Kinetic monitoring : Use in-situ IR to track carbonyl stretching (1672 cm) and halt the reaction at 90% conversion to avoid over-acylation .

How does the o-tolyloxy substituent influence the compound’s bioactivity?

Q. Advanced

- Steric effects : The methyl group on the o-tolyloxy moiety may hinder binding to off-target enzymes, as seen in similar benzofuran-based kinase inhibitors .

- Electron donation : The ether oxygen enhances electron density on the benzofuran ring, potentially improving interaction with π-acidic protein pockets .

- SAR studies : Compare with analogs lacking the methyl group (e.g., 4-chlorophenoxy derivatives) to isolate steric vs. electronic contributions .

What solvent systems are optimal for improving solubility in biological assays?

Q. Advanced

- Co-solvents : Use DMSO:water (10:90 v:v) for initial stock solutions, then dilute into PBS (pH 7.4) to maintain <1% DMSO .

- Cosolvency agents : Add β-cyclodextrin (10 mM) to solubilize the hydrophobic benzofuran core .

- pH adjustment : Ionize the carboxamide group at pH 9–10 to enhance aqueous solubility temporarily .

How can computational modeling predict metabolic stability of this compound?

Q. Advanced

- Metabolite prediction : Use SwissADME to identify likely oxidation sites (e.g., benzofuran C3 position) .

- Docking studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP3A4) to assess oxidation rates .

- MD simulations : GROMACS simulations (50 ns) evaluate conformational stability in aqueous vs. lipid bilayer environments .

What in vitro assays are suitable for preliminary cytotoxicity screening?

Q. Advanced

- MTT assay : Test against HeLa and MCF-7 cells (72 hr exposure, IC determination) .

- Targeted panels : Screen kinase inhibition (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets .

- Apoptosis markers : Measure caspase-3/7 activation via fluorescence-based assays (e.g., CellEvent) .

How can thermal analysis guide storage and formulation?

Q. Advanced

- DSC/TGA : Determine melting point (165–168°C) and decomposition temperature (>250°C) to select lyophilization vs. spray-drying .

- Hygroscopicity : Dynamic vapor sorption (DVS) profiles identify critical humidity levels (e.g., >60% RH triggers deliquescence) .

- Excipient compatibility : Blend with mannitol or PVP-K30 and monitor for polymorphic shifts via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.